Protirelin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Diagnosis of Thyroid Disorders:

Protirelin's most established application in scientific research is its role in diagnosing thyroid disorders. It acts as a diagnostic tool in the TRH stimulation test, which helps assess the functionality of the HPT axis.

- When administered, protirelin stimulates the pituitary gland to release TSH.

- Subsequently, TSH levels in the blood are measured before and after protirelin administration.

- An abnormal increase or decrease in TSH levels following protirelin injection can indicate various thyroid conditions, such as:

- Secondary hypothyroidism: This occurs when the pituitary gland fails to produce enough TSH, leading to an underactive thyroid gland.

- Tertiary hypothyroidism: This arises when the hypothalamus, located above the pituitary gland, malfunctions and doesn't produce enough TRH, leading to insufficient TSH production.

- Pituitary TSH reserve: This test helps determine if the pituitary gland can still respond normally to stimulation by TRH, even if the TSH levels are low.

The TRH stimulation test is a well-established and reliable diagnostic tool in clinical research and practice.

Investigating the HPT Axis:

Beyond diagnosing specific thyroid disorders, protirelin also serves as a valuable research tool for investigating the overall function of the HPT axis. Researchers can use protirelin stimulation tests to:

- Evaluate the responsiveness of the pituitary gland: By measuring TSH levels after protirelin administration, researchers can assess the ability of the pituitary gland to respond to stimuli and release hormones.

- Study the regulation of TSH secretion: This can involve investigating the influence of various factors, such as medications or other hormones, on the release of TSH in response to protirelin.

- Gain insights into the pathophysiology of thyroid disorders: Studying the HPT axis with protirelin can help researchers understand the underlying mechanisms of various thyroid conditions.

Protirelin's ability to stimulate the HPT axis makes it a valuable tool for researchers studying the complex interactions and regulations within this critical hormonal system.

Exploring Potential Therapeutic Applications:

While not currently a mainstream treatment option, protirelin is being explored for potential therapeutic applications in various areas:

- Neurological disorders: Some studies suggest that protirelin may have neuroprotective and neuromodulatory effects, potentially benefiting individuals with conditions like stroke or head injuries. However, further research is needed to confirm these findings and establish its efficacy and safety for therapeutic use.

- Cognitive enhancement: Preliminary research suggests protirelin may improve cognitive function in healthy individuals and those with age-related cognitive decline. However, these findings require further investigation and confirmation through larger, well-designed clinical trials.

Protirelin is a synthetic analogue of the endogenous peptide known as thyrotropin-releasing hormone. This compound is classified as a tri-peptide tropic hormone produced in the hypothalamus, primarily responsible for stimulating the release of Thyroid Stimulating Hormone and prolactin from the anterior pituitary gland. The chemical structure of Protirelin is represented as 5-oxo-L-prolyl-L-histidyl-L-proline amide, with the molecular formula C₁₆H₂₂N₆O₄ and a CAS Registry Number of 24305-27-9 .

Protirelin acts by mimicking the action of TRH. It binds to specific receptors on the pituitary gland, stimulating the release of TSH []. TSH, in turn, travels through the bloodstream and stimulates the thyroid gland to produce thyroid hormones. By measuring the TSH levels before and after protirelin administration, doctors can assess the functionality of the pituitary gland in conditions like secondary hypothyroidism and acromegaly [].

- Hydrolysis: The peptide bonds within Protirelin can be hydrolyzed under acidic or basic conditions, leading to the formation of individual amino acids or smaller peptide fragments.

- Oxidation: The histidine residue in Protirelin can participate in oxidation reactions, which may yield oxidized forms of the peptide.

- Substitution: Amino groups in the peptide can engage in substitution reactions with various reagents, resulting in modified peptides.

Common Reagents and Conditions- Hydrolysis: Conducted using acidic or basic solutions.

- Oxidation: Common oxidizing agents include hydrogen peroxide.

- Substitution: Reagents such as acyl chlorides or anhydrides are typically employed for substitution reactions.

Protirelin plays a crucial role in endocrine function by enhancing the secretion of Thyroid Stimulating Hormone and prolactin. Upon administration, it binds to specific receptors in the anterior pituitary, activating signaling pathways that lead to hormone release. The pharmacodynamics indicate that after intravenous administration, peak levels of Thyroid Stimulating Hormone are reached within 20 to 30 minutes, with a half-life of approximately five minutes in normal subjects .

The synthesis of Protirelin is primarily achieved through solid-phase peptide synthesis. This method involves several key steps:

- Coupling: The first amino acid is attached to a solid resin.

- Deprotection: Protective groups on the amino acids are removed.

- Addition of Next Amino Acid: The next protected amino acid is coupled to the growing chain.

- Repetition: Steps 2 and 3 are repeated until the desired sequence is formed.

- Cleavage: The final peptide is cleaved from the resin and deprotected to yield Protirelin.

Protirelin has several applications across various fields:

- Clinical Diagnostics: It is used in diagnostic tests for evaluating thyroid function and diagnosing conditions like secondary hypothyroidism and acromegaly.

- Research: Protirelin serves as a model compound in studies related to peptide synthesis and modification, particularly concerning thyroid regulation and prolactin release.

- Pharmaceutical Development: It is utilized in developing diagnostic kits for thyroid function testing .

Interactions involving Protirelin have been studied extensively, particularly concerning its effects on Thyroid Stimulating Hormone release. Notably, repeated administration can reduce the Thyroid Stimulating Hormone response, indicating a need for intervals between tests. Additionally, certain medications like acetylsalicylic acid have been shown to inhibit the Thyroid Stimulating Hormone response when administered concurrently with Protirelin .

Similar Compounds- Thyrotropin-Releasing Hormone: The endogenous form produced by the hypothalamus.

- Thyroliberin: Another name for thyrotropin-releasing hormone.

- Thyrotropic-Releasing Factor: A synonym for thyrotropin-releasing hormone.

Uniqueness

Protirelin stands out due to its synthetic nature, allowing for consistent quality and availability compared to its endogenous counterparts. This characteristic makes it particularly valuable for clinical applications where high purity and controlled dosing are essential . Unlike naturally occurring thyrotropin-releasing hormone, Protirelin can be produced in large quantities, facilitating its use in research and diagnostics .

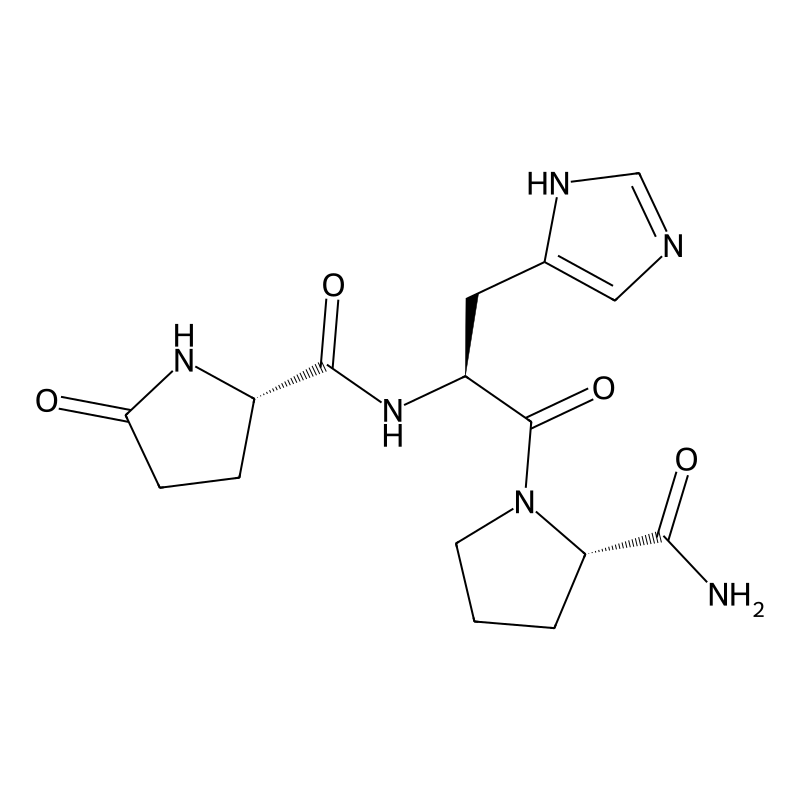

Protirelin possesses the molecular formula C16H22N6O4 with a molecular weight of 362.3837 daltons. The compound is chemically identified by its International Union of Pure and Applied Chemistry name: (2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide. This complex nomenclature reflects the intricate three-dimensional arrangement of the molecule, which consists of three amino acid residues linked through peptide bonds in a specific stereochemical configuration.

The structural composition of protirelin can be more simply described as L-pyroglutamyl-L-histidyl-L-prolineamide, indicating its tripeptide nature. The molecule contains three defined stereocenters, all in the S configuration, which is critical for its biological activity. The compound's Chemical Abstracts Service registry number is 24305-27-9, providing a unique identifier for this specific molecular entity.

The molecular structure of protirelin incorporates several key functional groups that contribute to its stability and biological activity. The pyroglutamic acid residue at the N-terminus forms a cyclic structure through an intramolecular amide bond, protecting the peptide from degradation by aminopeptidases. The histidine residue contains an imidazole ring that can exist in different tautomeric forms, potentially influencing the molecule's binding affinity and specificity. The C-terminal proline residue is amidated, which prevents degradation by carboxypeptidases and enhances the compound's stability in biological systems.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H22N6O4 | |

| Molecular Weight | 362.3837 Da | |

| CAS Registry Number | 24305-27-9 | |

| Defined Stereocenters | 3/3 (all S configuration) | |

| Chemical Classification | Tripeptide |

The three-dimensional conformation of protirelin is stabilized by intramolecular interactions, including hydrogen bonding and hydrophobic interactions between the amino acid side chains. Nuclear magnetic resonance studies have revealed that the configuration at the fourth carbon of the prolyl residues is critical for determining the preferred three-dimensional structure of the molecule. This structural information is essential for understanding the compound's mechanism of action and for designing improved analogues with enhanced therapeutic properties.

Protirelin, the synthetic analogue of endogenous thyrotropin-releasing hormone, exerts its pharmacological effects through specific binding to thyrotropin-releasing hormone receptors located primarily in the anterior pituitary gland and various brain regions [1]. The compound exhibits a molecular formula of C16H22N6O4 with a molecular weight of 362.38 grams per mole, existing as a tripeptide composed of pyroglutamyl-histidyl-prolinamide [35] [37]. The thyrotropin-releasing hormone receptor belongs to the superfamily of Class A G-protein coupled receptors, representing the largest group of transmembrane spanning proteins in the vertebrate genome [3].

The binding characteristics of protirelin demonstrate regional specificity with distinct affinity profiles across different tissue types [45]. High-affinity receptors exhibit dissociation constants below 3 nanomolar and are predominantly located in the pituitary gland, hypothalamus, amygdala, and limbic forebrain structures including the nucleus accumbens and septum [45]. Intermediate-affinity receptors show dissociation constants ranging from 5 to 16 nanomolar and are present in the frontal cortex, hippocampus, striatum, thalamus, and brainstem regions [45]. Research indicates that receptor density reaches its highest concentration in the pituitary gland, followed by the amygdala as the second-highest density location [45].

The structural basis of protirelin binding involves a Y-shaped transmembrane domain pocket formed by transmembrane helices 2, 3, 5-7, and extracellular loops 1-3 [38]. The binding pocket exhibits amphipathic properties, with one side enriched in positively charged residues including arginine 185 and arginine 306, while the opposite side contains hydrophobic residues such as tryptophan 160, leucine 164, and tyrosine 181 [38]. The tripeptide side chains of protirelin establish extensive interactions with the receptor, where all four carbonyl groups face the positively charged surface of the binding pocket [38].

Specific molecular interactions occur between distinct regions of protirelin and corresponding receptor residues [3]. The pyroglutamyl component of protirelin forms direct binding contacts with tyrosine 106 and asparagine 110 in transmembrane domain 3 [3]. The histidine residue interacts with tyrosine 188, tyrosine 192, phenylalanine 196, and phenylalanine 199 from extracellular loop 2 and the upper portion of transmembrane helix 5 [3]. Additionally, the proline amide terminus establishes interactions with tyrosine 282 in transmembrane domain 6 and arginine 306 in transmembrane domain 7 [3].

Table 1: Protirelin Receptor Binding Properties

| Parameter | Value | Reference |

|---|---|---|

| Primary Receptor | Thyrotropin-releasing hormone receptor | [1] [3] |

| Receptor Classification | Class A G-protein coupled receptor | [1] [3] |

| Binding Affinity (Kd) - Pituitary | 20-40 nanomolar | [40] |

| Binding Affinity (Kd) - Rat Pituitary | 30 nanomolar | [40] |

| Highest Receptor Density | Pituitary gland | [45] |

| Secondary High Density | Amygdala | [45] |

| Brain Distribution | Hypothalamus, limbic forebrain, nucleus accumbens | [45] [46] |

G-Protein Coupling and Intracellular Signaling Pathways

Protirelin activates thyrotropin-releasing hormone receptors through coupling with heterotrimeric Gq/G11 proteins, initiating a cascade of intracellular signaling events [1] [3]. Upon ligand binding, the receptor undergoes conformational changes that promote the exchange of guanosine diphosphate for guanosine triphosphate on the alpha subunit of the G-protein, leading to dissociation of the alpha subunit from the beta-gamma dimer [3]. This activation process involves specific molecular mechanisms where protirelin binding induces conformational changes in the highly conserved toggle-switch residue tryptophan 279, located at position 6.48 according to Ballesteros-Weinstein numbering [38].

The activated Gq alpha subunit specifically stimulates phospholipase C beta, an enzyme responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate into two distinct second messengers [3] [31]. This hydrolysis reaction generates inositol 1,4,5-trisphosphate, a water-soluble molecule that diffuses through the cytoplasm, and diacylglycerol, which remains membrane-bound [31]. Research demonstrates that guanosine triphosphate enhances protirelin-stimulated inositol trisphosphate formation with a potency of 0.97 ± 0.1 micromolar, while guanosine diphosphate inhibits this response at high concentrations [33].

Inositol 1,4,5-trisphosphate functions as a critical mediator of calcium signaling by binding to specific receptors on the endoplasmic reticulum membrane [31]. This binding event triggers the opening of calcium channels, resulting in the rapid release of calcium ions from intracellular stores into the cytoplasm [31]. The elevation of cytoplasmic calcium concentrations activates various calcium-dependent processes and serves as a crucial component in the signal transduction cascade initiated by protirelin [31].

Diacylglycerol, the second messenger generated through phospholipase C activation, specifically activates protein kinase C isoforms [31]. This serine/threonine kinase phosphorylates multiple target proteins, leading to diverse cellular responses including alterations in gene expression, enzyme activity modulation, and membrane transport processes [13]. The protein kinase C pathway plays essential roles in cellular growth, metabolism, and differentiation processes [13]. Research indicates that protein kinase C activation occurs rapidly within minutes of protirelin stimulation and involves multiple isoforms including classical and novel subtypes [13].

The intracellular signaling pathways activated by protirelin also involve beta-arrestin proteins, which serve as key regulators of G-protein coupled receptor signaling and trafficking [3]. Beta-arrestins bind to phosphorylated sites in the carboxyl terminus of the thyrotropin-releasing hormone receptor, promoting receptor desensitization and internalization [3]. Specifically, phosphorylation at threonine 365 proves critical for beta-arrestin recruitment and subsequent receptor desensitization [3].

Table 2: G-Protein Signaling Components

| Component | Function | Kinetics | Reference |

|---|---|---|---|

| Gq/G11 Protein | Primary G-protein coupling | Rapid activation | [1] [3] |

| Phospholipase C Beta | Second messenger generation | 0.97 ± 0.1 μM potency | [33] |

| Inositol 1,4,5-Trisphosphate | Calcium release | Immediate diffusion | [31] |

| Diacylglycerol | Protein kinase C activation | Minutes | [31] |

| Protein Kinase C | Protein phosphorylation | Rapid activation | [13] |

| Beta-Arrestin | Receptor desensitization | Seconds to minutes | [3] |

Pharmacodynamics: Hormone Release Modulation

Protirelin demonstrates potent pharmacodynamic effects on anterior pituitary hormone secretion, primarily stimulating the release of thyroid-stimulating hormone and prolactin [17] [19]. The compound functions as the master regulator of thyroid gland growth and function through its control of thyroid-stimulating hormone secretion from thyrotropes in the anterior pituitary [21]. Following intravenous administration, thyroid-stimulating hormone levels rise rapidly and reach peak concentrations at 20 to 30 minutes post-administration [17]. The temporal relationship between protirelin administration and thyroid-stimulating hormone response demonstrates that maximal thyroid-stimulating hormone concentration consistently occurs 30 minutes after peak protirelin concentration, independent of the correlation with protirelin concentration-time integrals [16].

The dose-response relationship for protirelin-induced thyroid-stimulating hormone release exhibits characteristic pharmacological properties [44]. Research involving four different doses of protirelin (25, 100, 500, and 800 micrograms) administered to patients with major depression and control subjects reveals dose-dependent responses up to saturation levels [44]. The thyroid-stimulating hormone response demonstrates a more gradual decline compared to protirelin clearance, with levels approaching baseline approximately three hours after administration [17].

Prolactin secretion represents another significant pharmacodynamic effect of protirelin administration [17] [18]. The hormone stimulates prolactin release from lactotropes in the anterior pituitary through the same receptor-mediated mechanisms that govern thyroid-stimulating hormone secretion [18]. Prolactin release occurs concomitantly with thyroid-stimulating hormone secretion, following similar temporal patterns but with distinct regulatory characteristics [17]. The prolactin response to protirelin involves ligand-induced sequential receptor dimerization, where each protirelin molecule contains two binding sites that interact sequentially with prolactin receptor molecules [18].

The molecular mechanisms underlying hormone release modulation involve specific cellular signaling cascades initiated by protirelin receptor activation [18]. The process begins with ligand-mediated receptor dimerization, which brings two Janus kinase 2 molecules into close proximity, enabling transphosphorylation and kinase activation [18]. Janus kinase 2 phosphorylation occurs within one minute after protirelin binding, indicating its upstream role in the signaling cascade [18]. This activation requires the presence of the proline-rich box 1 motif in the intracellular domain of the prolactin receptor and homodimeric stoichiometry of the ligand-induced receptor dimers [18].

Research demonstrates that approximately 65% of acromegalic patients exhibit a paradoxical growth hormone response to protirelin administration, although the clinical significance of this observation remains unclear [17]. This response suggests additional pharmacodynamic effects beyond the primary thyroid-stimulating hormone and prolactin release, indicating complex interactions within the hypothalamic-pituitary axis [17].

Table 3: Pharmacodynamic Parameters

| Parameter | Value | Timeframe | Reference |

|---|---|---|---|

| Peak Thyroid-Stimulating Hormone Response | 20-30 minutes | Post-administration | [16] [17] |

| Thyroid-Stimulating Hormone Baseline Return | ~3 hours | Post-administration | [17] |

| Prolactin Release | Concomitant with Thyroid-Stimulating Hormone | 20-30 minutes | [17] [18] |

| Janus Kinase 2 Phosphorylation | Within 1 minute | Post-binding | [18] |

| Growth Hormone Response (Acromegalic Patients) | 65% of patients | Variable | [17] |

| Dose-Response Range | 25-800 micrograms | Dose-dependent | [44] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of protirelin demonstrates rapid absorption, extensive distribution, and efficient elimination characteristics [16] [25]. Following intravenous administration of 400 micrograms to normal male subjects, protirelin exhibits a mean elimination half-life of 5.3 ± 0.5 minutes [25]. The compound distributes into a mean volume of 15.7 ± 3.8 liters, representing approximately 16.5% of body weight in healthy subjects [25]. These parameters indicate that protirelin distributes beyond the vascular compartment into extracellular fluid spaces while maintaining limited tissue penetration [25].

Absorption characteristics vary significantly depending on the route of administration [16]. Intravenous administration results in peak plasma concentrations of 13,400 ± 1,020 femtomoles per milliliter at 2 minutes post-injection [16]. Nasal administration achieves peak levels of 5,000 ± 1,800 femtomoles per milliliter at 10 minutes, while oral administration reaches maximum concentrations of 2,650 ± 1,080 femtomoles per milliliter at 150 minutes [16]. The degradation of protirelin follows an exponential curve with a plasma half-life of 6.5 minutes for intravenous administration [16].

Distribution studies reveal that protirelin rapidly disappears from plasma following administration, with plasma levels becoming undetectable (below 0.4 nanograms per milliliter) before hormone administration in normal subjects [25]. Peak plasma concentrations average 33 ± 7 nanograms per milliliter at 2 minutes after intravenous injection, followed by rapid decline to 2.9 nanograms per milliliter at 20 minutes post-administration [25]. The linear decline in plasma protirelin levels during this interval indicates first-order elimination kinetics [25].

Renal excretion constitutes a significant pathway for protirelin elimination [25]. Urinary recovery studies demonstrate that 5.5 ± 0.9% of the administered dose appears in urine within 3 hours following intravenous administration [25]. Of the total urinary protirelin recovered, 84.9% is excreted within the first 30 minutes, indicating rapid renal clearance [25]. This rapid urinary elimination suggests active renal transport mechanisms or glomerular filtration followed by limited tubular reabsorption [25].

Metabolic clearance of protirelin occurs through enzymatic degradation pathways [25]. The compound undergoes rapid metabolic transformation, contributing to its short biological half-life [25]. Research in patients with chronic renal failure reveals altered pharmacokinetic parameters, with a mean elimination half-life of 16 minutes compared to 6.5 minutes in normal subjects [27]. The metabolic clearance rate demonstrates marked reduction in chronic renal failure patients (58.3 ± 19.1 liters per square meter per day) compared to normal subjects (82.2 ± 15.3 liters per square meter per day) [27].

Comparative pharmacokinetic studies reveal species-specific variations in protirelin disposition [23]. Research on thyrotropin-releasing hormone derivatives demonstrates that structural modifications can significantly alter pharmacokinetic properties [23]. Novel derivatives exhibit improved oral absorption, enhanced in vivo stability, and increased brain distribution compared to protirelin [23]. These findings highlight the importance of molecular structure in determining pharmacokinetic behavior and therapeutic potential [23].

Table 4: Pharmacokinetic Parameters

| Parameter | Normal Subjects | Chronic Renal Failure | Route | Reference |

|---|---|---|---|---|

| Half-life (t1/2) | 5.3-6.5 minutes | 16 minutes | Intravenous | [16] [25] [27] |

| Volume of Distribution | 15.7 ± 3.8 L | Not specified | Intravenous | [25] |

| Peak Concentration Time | 2 minutes | Not specified | Intravenous | [16] [25] |

| Urinary Excretion (3h) | 5.5 ± 0.9% | Not specified | Intravenous | [25] |

| Metabolic Clearance Rate | 82.2 ± 15.3 L/m²/day | 58.3 ± 19.1 L/m²/day | Intravenous | [27] |

| Peak Plasma (Nasal) | 5,000 ± 1,800 fmol/mL | Not specified | Nasal | [16] |

| Peak Plasma (Oral) | 2,650 ± 1,080 fmol/mL | Not specified | Oral | [16] |

Protirelin exerts profound neuromodulatory effects throughout the central nervous system by interacting with multiple neurotransmitter systems. The peptide functions as a multifaceted neuromodulator that influences both excitatory and inhibitory neurotransmission through distinct mechanisms [1] [2].

Gamma-Aminobutyric Acid System Modulation

Protirelin demonstrates significant effects on gamma-aminobutyric acid neurotransmission within the hippocampus. Research has established that protirelin increases the frequency of gamma-aminobutyric acid receptor-mediated spontaneous inhibitory postsynaptic currents in all hippocampal regions, including cornu ammonis 1, cornu ammonis 3, and dentate gyrus, without significantly affecting miniature inhibitory postsynaptic currents or evoked inhibitory postsynaptic currents [3]. The mechanism underlying this effect involves protirelin-induced inhibition of resting potassium conductance in gamma-aminobutyric acid interneurons. Specifically, protirelin inhibits two-pore domain potassium channels that are sensitive to barium but resistant to classical potassium channel blockers [3]. This potassium channel inhibition results in membrane depolarization and increased action potential firing frequency in gamma-aminobutyric acid interneurons, ultimately facilitating gamma-aminobutyric acid release [3].

The enhancement of gamma-aminobutyric acid neurotransmission contributes significantly to protirelin's anticonvulsant properties. Studies demonstrate that protirelin inhibits seizure activity induced by magnesium deprivation but not seizures generated by picrotoxin, indicating that protirelin-mediated increases in gamma-aminobutyric acid release specifically contribute to its antiepileptic effects [3]. This selective anticonvulsant mechanism highlights protirelin's therapeutic potential in epilepsy management through gamma-aminobutyric acid system enhancement [4].

Glutamatergic System Interactions

Protirelin modulates glutamatergic neurotransmission through multiple mechanisms that primarily result in neuroprotective effects. The peptide inhibits potassium-stimulated glutamate and aspartate release from hippocampal slices, suggesting a protective role against excitotoxicity [5]. This inhibition of excitatory amino acid release occurs through protirelin's effects on potassium channel function, which reduces the driving force for neurotransmitter release from presynaptic terminals [5].

The neuroprotective effects of protirelin against glutamate-mediated excitotoxicity have been demonstrated in multiple experimental paradigms. Protirelin administration reduces glutamate-stimulated increases in intracellular calcium in primary cultures of forebrain neurons, which are associated with the development of epileptogenic seizures [2]. Additionally, protirelin inhibits cellular death-induced glutamate release and stimulates N-methyl-D-aspartate receptors in a manner that promotes neuronal survival rather than excitotoxicity [2].

Monoaminergic Neurotransmitter Systems

Protirelin exerts significant modulatory effects on monoaminergic neurotransmitter systems, including dopamine, serotonin, and norepinephrine pathways. The peptide enhances the turnover of norepinephrine in various brain regions, particularly within the locus coeruleus-cortical and locus coeruleus-hippocampal projection systems [2]. This increased norepinephrine turnover contributes to protirelin's analeptic and arousal-promoting effects, which are mediated through activation of cholinergic pathways [2].

Serotonergic system modulation by protirelin involves enhanced serotonin turnover and improved serotonergic transmission in cortical and hippocampal regions [6]. These effects contribute to protirelin's antidepressant properties and mood-regulating functions. The peptide's ability to modulate serotonin neurotransmission has been proposed as a mechanism underlying its therapeutic potential in mood disorders [6].

Dopaminergic system interactions with protirelin involve complex neuromodulatory effects that influence motor function and behavioral responses. While the direct mechanisms are less well characterized, protirelin appears to modulate dopaminergic activity through indirect receptor interactions and downstream signaling pathway modifications [6].

Cholinergic System Enhancement

Protirelin demonstrates robust effects on cholinergic neurotransmission, particularly in cortical and hippocampal regions involved in cognitive function. The peptide potentiates the excitatory actions of acetylcholine in cortical neurons and induces acetylcholine release in both cortex and hippocampus [4]. These cholinergic effects are thought to contribute significantly to protirelin's cognitive-enhancing properties and its potential therapeutic applications in neurodegenerative disorders characterized by cholinergic deficits [4].

The enhancement of cholinergic function by protirelin involves activation of cholinergic pathways that ameliorate cognitive dysfunctions. Research demonstrates that protirelin treatment stimulates choline acetyltransferase activity and increases cholinergic receptor expression in hippocampal regions [7]. These effects are particularly relevant for understanding protirelin's potential therapeutic applications in Alzheimer disease and other conditions characterized by cholinergic system dysfunction [7].

Impact on Synaptic Plasticity and Neuroprotective Effects

Protirelin demonstrates significant effects on synaptic plasticity mechanisms that underlie learning, memory formation, and neuroprotection. The peptide influences both long-term potentiation and long-term depression processes through multiple molecular pathways [2] [8].

Long-Term Potentiation Facilitation

Protirelin facilitates long-term potentiation induction and maintenance through several mechanisms involving N-methyl-D-aspartate receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, and cyclic adenosine monophosphate response element-binding protein signaling pathways. The peptide enhances synaptic strength and efficacy by modulating calcium-dependent processes essential for long-term potentiation consolidation [9]. Research demonstrates that protirelin treatment increases the expression of postsynaptic density protein 95 and enhances synaptic ultrastructure morphology, including increased synaptic active zone length and postsynaptic density thickness [10].

The enhancement of long-term potentiation by protirelin involves activation of mitogen-activated protein kinase signaling cascades that promote synaptic protein synthesis and structural modifications. Protirelin stimulates the phosphorylation of cyclic adenosine monophosphate response element-binding protein through calcium/calmodulin-dependent protein kinase pathways, leading to enhanced expression of genes involved in synaptic plasticity [9]. These molecular changes result in improved learning and memory consolidation processes that are essential for cognitive function [11].

Brain-Derived Neurotrophic Factor Signaling

Protirelin significantly influences brain-derived neurotrophic factor expression and signaling, which plays crucial roles in synaptic plasticity and neuroprotection. The peptide stimulates brain-derived neurotrophic factor expression through activation of mitogen-activated protein kinase pathways and promotes neurotrophin signaling cascades [2] [11]. Research demonstrates that protirelin treatment increases brain-derived neurotrophic factor protein levels and enhances tropomyosin receptor kinase B receptor activation in hippocampal neurons [7].

The interaction between protirelin and brain-derived neurotrophic factor signaling contributes to multiple neuroprotective mechanisms. Brain-derived neurotrophic factor activation by protirelin promotes neuronal survival through phosphatidylinositol 3-kinase/protein kinase B signaling pathways and inhibits pro-apoptotic cascades [11] [12]. Additionally, protirelin-induced brain-derived neurotrophic factor expression enhances dendritic spine formation and stability, promoting structural synaptic plasticity that is essential for memory formation and maintenance [11] [13].

Calcium Signaling Modulation

Protirelin exerts complex effects on calcium signaling systems that are fundamental to synaptic plasticity and neuroprotection. The peptide modulates calcium channel activity, particularly L-type calcium channels and ryanodine receptors, which are critical for synaptic transmission and plasticity induction [9]. Research demonstrates that protirelin activation of thyrotropin-releasing hormone receptors leads to mobilization of inositol 1,4,5-trisphosphate-sensitive intracellular calcium stores and stimulation of calcium influx from extracellular sources [9].

The calcium signaling effects of protirelin contribute to both immediate synaptic responses and long-term plasticity changes. Protirelin-mediated calcium mobilization activates calcium/calmodulin-dependent protein kinases that are essential for long-term potentiation induction and maintenance [9]. Additionally, the peptide's effects on calcium homeostasis provide neuroprotective benefits by preventing calcium overload and excitotoxicity that can lead to neuronal death [14] [15].

Neuroprotective Mechanisms Against Oxidative Stress

Protirelin demonstrates significant neuroprotective effects against oxidative stress through multiple molecular mechanisms. The peptide activates nuclear factor erythroid 2-related factor 2 signaling pathways that upregulate antioxidant enzyme expression, including heme oxygenase-1, N-adenosine diphosphate quinone dehydrogenase 1, and glutathione peroxidase [15] [16]. These antioxidant defense mechanisms protect neurons from reactive oxygen species-mediated damage and maintain cellular homeostasis under oxidative stress conditions [17] [15].

Research demonstrates that protirelin treatment reduces oxidative damage biomarkers and increases reduced glutathione levels in neuronal cultures exposed to oxidative stress [15] [16]. The peptide's antioxidant effects involve activation of phosphatidylinositol 3-kinase/protein kinase B signaling pathways and upregulation of heat shock proteins that provide cytoprotective benefits [16]. Additionally, protirelin enhances mitochondrial function and prevents mitochondrial dysfunction that is associated with neurodegenerative diseases [18].

Protein Synthesis and Synaptic Maintenance

Protirelin influences activity-dependent protein synthesis that is essential for synaptic plasticity and long-term memory formation. The peptide activates mechanistic target of rapamycin pathways and enhances ribosomal protein function, leading to increased synthesis of synaptic proteins [9]. Research demonstrates that protirelin treatment promotes the expression of synaptic scaffolding proteins and enhances the renewal of synaptic components necessary for maintaining synaptic function [9].

The effects of protirelin on protein synthesis contribute to both synaptic strengthening and neuroprotective mechanisms. Enhanced protein synthesis allows for the replacement and repair of damaged synaptic components, while increased expression of neuroprotective proteins provides resistance to neurodegenerative processes [9]. These mechanisms are particularly relevant for understanding protirelin's therapeutic potential in protein aggregation disorders and conditions characterized by synaptic loss [7].

Gender-Specific Neuromodulatory Responses and Hormonal Interactions

Protirelin exhibits distinct gender-specific neuromodulatory responses that are mediated by interactions with sex steroid hormones, particularly testosterone, estrogen, and progesterone. These hormonal interactions significantly influence the therapeutic efficacy and mechanism of action of protirelin in various neurological conditions [1] [19].

Testosterone-Mediated Enhancement of Protirelin Effects

Research has established a critical role for testosterone in mediating protirelin's neuromodulatory effects, particularly in male subjects. Studies demonstrate that protirelin exhibits gender-related specificity in its ability to potentiate monosynaptic reflexes, with intact testosterone levels being essential for optimal protirelin responsiveness [1] [19]. Castration in male neonatal rats significantly lowers sensitivity to protirelin, while testosterone treatment restores this sensitivity, indicating a direct hormonal dependence [1].

The mechanism underlying testosterone enhancement of protirelin effects involves androgen receptor activation and subsequent modulation of neurotransmitter systems. Testosterone-mediated neuroprotection occurs through direct androgen receptor signaling pathways that enhance protirelin's effects on gamma-aminobutyric acid neurotransmission and synaptic plasticity [20] [21]. Research demonstrates that androgens induce neuroprotection directly through androgen receptor activation, and this neuroprotective effect synergizes with protirelin's own neuroprotective mechanisms [20].

Testosterone influences protirelin's effects on neuronal excitability and synaptic transmission through modulation of ion channel function and neurotransmitter release. Androgen receptor activation enhances protirelin-mediated potassium channel inhibition in gamma-aminobutyric acid interneurons, leading to increased gamma-aminobutyric acid release and enhanced anticonvulsant effects [21]. Additionally, testosterone promotes protirelin-induced enhancement of cholinergic neurotransmission, contributing to improved cognitive function in male subjects [21].

Estrogen and Progesterone Interactions

Estrogen and progesterone significantly modulate protirelin's neuromodulatory effects through complex interactions with steroid hormone receptor signaling pathways. Research demonstrates that estrogen enhances protirelin's effects on synaptic plasticity and neuroprotection, while progesterone can either potentiate or antagonize these effects depending on the specific context and timing of administration [8] [7].

Estrogen potentiates protirelin-induced long-term potentiation through activation of estrogen receptor signaling pathways that enhance N-methyl-D-aspartate receptor function and cyclic adenosine monophosphate response element-binding protein phosphorylation [8]. The interaction between estrogen and protirelin results in increased brain-derived neurotrophic factor expression and enhanced synaptic protein synthesis, leading to improved learning and memory consolidation [8] [7].

Progesterone demonstrates complex interactions with protirelin that depend on the specific experimental conditions and hormonal context. Research shows that progesterone can reverse estrogen-induced spatial memory improvements and inhibit some neuroprotective effects of estrogen, potentially through modulation of gamma-aminobutyric acid receptor function [7]. However, progesterone also demonstrates independent neuroprotective effects that can complement protirelin's actions in certain conditions [7].

Hormonal Receptor-Mediated Signaling Mechanisms

The gender-specific effects of protirelin involve complex interactions between thyrotropin-releasing hormone receptors and sex steroid hormone receptors. Research demonstrates that androgen receptors, estrogen receptors, and progesterone receptors can modulate thyrotropin-releasing hormone receptor signaling through both genomic and non-genomic mechanisms [22] [23].

Androgen receptor activation enhances protirelin's effects through nuclear receptor transcriptional mechanisms that increase the expression of genes involved in neurotransmitter synthesis and synaptic function [21]. Testosterone also influences protirelin signaling through rapid, non-genomic effects involving membrane receptor interactions and calcium signaling modulation [22]. These mechanisms result in enhanced protirelin responsiveness and improved therapeutic outcomes in males with adequate androgen levels [21].

Estrogen receptor interactions with protirelin involve both classical nuclear receptor signaling and rapid membrane-initiated effects. Estrogen enhances protirelin-mediated activation of mitogen-activated protein kinase pathways and promotes cyclic adenosine monophosphate response element-binding protein phosphorylation [8]. Additionally, estrogen influences protirelin's effects on calcium signaling and synaptic plasticity through modulation of N-methyl-D-aspartate receptor function and brain-derived neurotrophic factor expression [8].

Clinical Implications of Gender-Specific Responses

The gender-specific neuromodulatory responses to protirelin have significant clinical implications that necessitate consideration of hormonal status in therapeutic applications. Research indicates that clinical studies examining protirelin efficacy have often failed to identify patients' sex or separate results based on gender, potentially contributing to inconsistent therapeutic outcomes [1] [19].

The evidence for gender-related specificity in protirelin responses suggests that sex-specific dosing considerations may be necessary for optimal therapeutic efficacy. Male patients with adequate testosterone levels may require different protirelin dosing regimens compared to female patients or males with hypogonadism [1]. Additionally, hormonal replacement therapy effects must be considered when administering protirelin to patients with age-related hormonal changes or those receiving hormone therapy [24].

Gender-stratified clinical trials are needed to fully understand the therapeutic potential of protirelin in various neurological conditions. The current evidence strongly suggests that hormonal status assessment should be required before protirelin administration, and personalized medicine approaches should consider individual hormonal profiles [1] [19]. These considerations are particularly important for conditions such as amyotrophic lateral sclerosis, where protirelin has shown promising but inconsistent results that may be explained by gender-specific hormonal interactions [1].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

56267-12-0 (tartrate monohydrate salt/solvate)

Wikipedia

Thyrotropin-releasing hormone